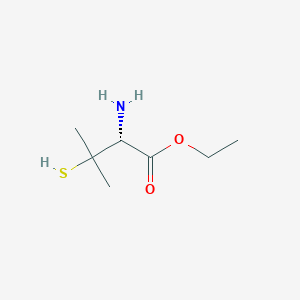
Ethyl (R)-2-amino-3-mercapto-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a mercapto group, and a methyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-amino-3-mercapto-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acyl chlorides or acid anhydrides in the presence of an alcohol. For example, ®-2-amino-3-mercapto-3-methylbutanoyl chloride can be reacted with ethanol to form the desired ester. This reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-2-amino-3-mercapto-3-methylbutanoate may involve large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions due to its amino and mercapto groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl ®-2-amino-3-mercapto-3-methylbutanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate can be compared with similar compounds such as:
Ethyl ®-2-amino-3-hydroxy-3-methylbutanoate: Similar structure but with a hydroxy group instead of a mercapto group.
Ethyl ®-2-amino-3-mercapto-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group.
Properties
CAS No. |
210281-90-6; 93700-41-5 |
|---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.26 |
IUPAC Name |
ethyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-4-10-6(9)5(8)7(2,3)11/h5,11H,4,8H2,1-3H3/t5-/m1/s1 |
InChI Key |
BIGXCCFRDGBPJN-RXMQYKEDSA-N |
SMILES |
CCOC(=O)C(C(C)(C)S)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















